2-(ethylsulfonyl)-N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes ethane sulfonyl, fluorophenyl, furan, and thiophene groups
Preparation Methods
The synthesis of 2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the ethane sulfonyl, fluorophenyl, furan, and thiophene groups through various chemical reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The furan and thiophene groups can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
Benzofuran derivatives: Known for their biological activities, such as anti-tumor and antibacterial properties.
Thiophene derivatives: Used in the development of conductive materials and pharmaceuticals.
Fluorophenyl compounds: Studied for their potential therapeutic applications in various diseases.
This detailed article provides a comprehensive overview of 2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H23FN4O4S2 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(2-fluorophenyl)-5-[furan-2-ylmethyl-[(3-methylthiophen-2-yl)methyl]amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H23FN4O4S2/c1-3-35(31,32)24-26-13-20(22(28-24)23(30)27-19-9-5-4-8-18(19)25)29(14-17-7-6-11-33-17)15-21-16(2)10-12-34-21/h4-13H,3,14-15H2,1-2H3,(H,27,30) |
InChI Key |
VKBBRPSJSGIRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=CO3)CC4=C(C=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.